2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Descripción general

Descripción

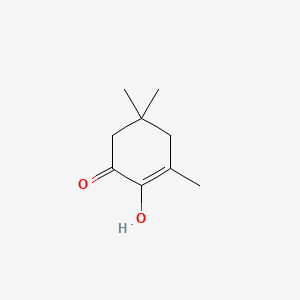

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one: . This compound is characterized by its cyclohexenone structure, which includes a hydroxyl group and three methyl groups. It is commonly used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one can be synthesized through several methods. One common method involves the controlled hydrogenation of isophorone . This process typically uses a palladium catalyst on activated charcoal under an ethylene atmosphere . The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of cyclohexene . This process uses hydrogen peroxide and vanadium catalysts to achieve high yields . The reaction is typically carried out under mild conditions to prevent over-oxidation and ensure the purity of the product.

Análisis De Reacciones Químicas

Keto-Enol Tautomerism and pH-Dependent Reactivity

The compound exists in equilibrium between keto and enol forms, with the enolic form dominating at physiological pH due to conjugation stabilization . This tautomerism enhances its participation in redox and acid-base reactions.

| Property | Keto Form | Enol Form |

|---|---|---|

| Dominance at pH 7 | <20% | >80% |

| Reactivity | Electrophilic carbonyl | Nucleophilic enol |

Metabolic Reduction Pathways

In biological systems, enzymatic reduction occurs via alcohol dehydrogenases and carbonyl reductases:

-

Reduction of carbonyl group : Forms 3,5,5-trimethylcyclohexane-1,2-diol .

-

Oxidative metabolism : Complete oxidation to CO₂ via β-oxidation pathways .

Key Enzymes Involved :

Acid/Base-Mediated Reactions

The hydroxyl and carbonyl groups enable:

-

Esterification : Reacts with acyl chlorides or anhydrides to form enol esters.

-

Enolate formation : Deprotonation with strong bases (e.g., NaOH) generates nucleophilic enolates for alkylation or acylation .

Thermal Decomposition

At elevated temperatures (>200°C), pyrolysis leads to:

-

Fragmentation : Cleavage of the cyclohexenone ring.

-

Radical intermediates : Formation of methyl and carbonyl radicals .

Biological Interaction Studies

2-Hydroxyisophorone modulates enzyme activity:

-

Inhibition of CYP450 : Competitive binding observed in vitro .

-

Antioxidant activity : Scavenges free radicals via enol-mediated hydrogen donation .

Reactivity Comparison with Analogues

| Compound | Reduction Potential | Enol Content (pH 7) |

|---|---|---|

| 2-Hydroxyisophorone | High | 80–90% |

| Isophorone | Low | <5% |

Aplicaciones Científicas De Investigación

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, also known as 2-hydroxyisophorone, is a cyclohexenone derivative with a molecular formula of C9H14O2 and a molecular weight of approximately 154.2063 g/mol. It is characterized by a cyclohexene ring, with hydroxyl and carbonyl functional groups. This compound is used in scientific research due to its woody odor and phenolic flavor, making it useful in flavoring applications.

Applications in Scientific Research

This compound is used across diverse scientific applications, including organic synthesis, HPLC separation, and flavoring .

Organic Synthesis

this compound serves as a starting material or intermediate in organic synthesis. Its ketone and alcohol functional groups allow it to react with other chemicals to form new molecules, making it useful in synthesizing other cyclohexenone derivatives.

HPLC Separation

this compound can be analyzed using reverse phase (RP) HPLC methods with simple conditions . A mobile phase of acetonitrile (MeCN), water, and phosphoric acid is used, but for Mass-Spec (MS) applications, phosphoric acid should be replaced with formic acid . Newcrom R1 columns are used, which are reverse-phase columns with low silanol activity . Smaller 3 µm particles columns are available for fast UPLC applications . The liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Flavoring

The compound is known for its woody odor and phenolic flavor, making it useful in flavoring applications.

Hazard Statements

This compound has several hazard statements :

Precautionary Statements

The following precautionary statements are provided :

- P264: Wash skin thoroughly after handling .

- P280: Wear protective gloves/eye protection/face protection .

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

- P337 + P313: If eye irritation persists: Get medical advice/attention .

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water .

- P332 + P313: If skin irritation occurs: Get medical advice/attention .

- P362: Take off contaminated clothing and wash it before reuse .

Toxicity

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound’s cyclohexenone structure allows it to participate in various chemical reactions, including nucleophilic addition and substitution .

Comparación Con Compuestos Similares

- 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione

- 2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-

Comparison: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is unique due to its specific combination of a hydroxyl group and three methyl groups on the cyclohexenone ring. This structure imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of the hydroxyl group allows for hydrogen bonding, which can influence the compound’s solubility and interactions with other molecules.

Actividad Biológica

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, also known as 2-hydroxyisophorone, is a compound characterized by its cyclohexenone structure. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and food science.

- Molecular Formula : C₉H₁₄O₂

- Molecular Weight : 154.21 g/mol

- CAS Number : 4883-60-7

The biological activity of this compound is attributed to its ability to interact with various biological molecules. The hydroxyl group allows for hydrogen bonding, which can influence its reactivity and interactions within biological systems. The compound can undergo various chemical reactions such as oxidation and reduction, which may further affect its biological properties.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively. For instance, a study reported an antioxidant activity value of μmol Trolox Equivalent per gram (TE/g) at a concentration of mg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the denaturation of bovine serum albumin (BSA), with a maximum inhibition percentage of approximately at a concentration of μg/mL. The IC50 value was found to be μg/mL . This suggests potential applications in treating inflammatory conditions.

Antimicrobial Properties

In addition to antioxidant and anti-inflammatory activities, this compound has shown antimicrobial effects against various pathogens. It has been noted for its effectiveness in inhibiting the growth of certain bacteria and fungi, making it a candidate for use in food preservation and safety applications .

Case Studies

Applications in Industry

Due to its diverse biological activities, this compound is utilized in various industrial applications:

- Food Industry : As a natural preservative due to its antimicrobial properties.

- Pharmaceuticals : Investigated for potential therapeutic applications in treating oxidative stress-related diseases.

- Cosmetics : Used for its antioxidant properties to enhance skin health.

Propiedades

IUPAC Name |

2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGZTTFGUFHAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197614 | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellow solid | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in ethanol, fat | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4883-60-7, 57696-89-6 | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4883-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004883607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-3,5,5-TRIMETHYL-2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RIP7E0O7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89 - 91 °C | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Hydroxyisophorone in honey analysis?

A1: 2-Hydroxyisophorone, along with other volatile compounds, serves as a potential marker for the botanical origin of honey. A study utilizing gas chromatography-mass spectrometry (GC-MS) combined with headspace solid-phase microextraction (HS-SPME) on 151 honey samples identified 94 volatile compounds, including 2-hydroxyisophorone. Statistical analysis revealed that these volatiles, combined with a "honey code" system, could successfully differentiate honey samples based on both botanical source and geographical origin. []

Q2: Is there a more efficient synthetic route for 2-Hydroxy-4,4,6-Trimethyl-2,5-Cyclohexadienone (a derivative of 2-Hydroxyisophorone)?

A2: Yes, an improved synthesis method for 2-Hydroxy-4,4,6-Trimethyl-2,5-Cyclohexadienone, a compound structurally related to 2-Hydroxyisophorone and used in flavoring applications, has been developed. This method involves chlorination of 2-hydroxyisophorone, rearrangement to form 6-chloro-2-hydroxyisophorone, and subsequent dehydrochlorination. This optimized process achieves a significantly higher overall yield compared to previous methods. []

Q3: Beyond honey, are there other natural sources where 2-Hydroxyisophorone is found?

A3: Yes, 2-Hydroxyisophorone has been identified as a headspace compound in Centaurea cyanus L. honey. This finding highlights the potential role of 2-hydroxyisophorone as a marker for characterizing and authenticating honey from this specific botanical source. []

Q4: Does 2-Hydroxyisophorone have any known biological activity, particularly related to insects?

A4: Research suggests that derivatives of isophorone, including potentially 2-Hydroxyisophorone, could function as aggregation pheromones in certain Curculionidae beetle species. This discovery opens up potential avenues for utilizing these compounds in pest management strategies, such as monitoring and controlling infestations. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.